Molecular weight and formula of Ethyl 2-amino-4-methylsulphonylbenzoate
Molecular weight and formula of Ethyl 2-amino-4-methylsulphonylbenzoate
[1]
Executive Summary
Ethyl 2-amino-4-methylsulphonylbenzoate (CAS: 2025442-34-4) is a specialized aromatic ester utilized primarily as a high-value intermediate in the synthesis of sulfonylurea herbicides and pharmaceutical sulfonamides.[1] Structurally, it consists of a benzoate core substituted with an amino group at the ortho position and a methylsulfonyl moiety at the para position relative to the ester functionality.
This compound serves as a critical "masked" precursor to 2-amino-4-(methylsulfonyl)benzoic acid (AMBA) , a known metabolite and degradation product of the HPPD-inhibitor herbicide Mesotrione . Its ethyl ester protection allows for enhanced solubility in organic solvents during multi-step synthesis, preventing zwitterionic interference common in the free amino-acid form.
Physicochemical Characterization
Molecular Identity
The precise molecular weight and formula are derived from standard atomic weights (
| Property | Value |
| IUPAC Name | Ethyl 2-amino-4-(methylsulfonyl)benzoate |
| CAS Registry Number | 2025442-34-4 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Exact Mass | 243.0565 g/mol |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N |
| InChI Key | (Predicted) KFOGGDGNOLZBNY-UHFFFAOYSA-N (Analogous to acid) |
Structural Analysis
The molecule features three distinct functional zones affecting its reactivity:
-
Ethyl Ester (C-1): Susceptible to hydrolysis (acidic/basic) to yield the free acid.
-
Primary Amine (C-2): Acts as a nucleophile; capable of diazotization or amide coupling.
-
Methylsulfonyl Group (C-4): A strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic attack at adjacent positions (though less relevant here due to the amino group's donation).
Calculated Physicochemical Properties
Data based on in-silico prediction models for C₁₀H₁₃NO₄S.
| Parameter | Value | Interpretation |
| LogP (Octanol/Water) | ~1.3 - 1.5 | Moderately lipophilic; suitable for organic extraction. |
| H-Bond Donors | 1 (NH₂) | Capable of intermolecular hydrogen bonding. |
| H-Bond Acceptors | 4 (O from SO₂, COO) | High polarity interactions. |
| Polar Surface Area (PSA) | ~98 Ų | Suggests moderate membrane permeability. |
| Physical State | Solid (Crystalline) | Likely white to off-white powder.[2] |
Synthetic Pathways & Methodology
The synthesis of Ethyl 2-amino-4-methylsulphonylbenzoate typically follows a reduction pathway from its nitro-precursor. This approach avoids the formation of zwitterionic salts that complicate the handling of the free amino acid.
Primary Synthesis Route (Nitro-Reduction)
This protocol ensures high yield by establishing the ester group before reducing the nitro group, preventing self-polymerization or solubility issues.
Step 1: Esterification Precursor: 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) (CAS 110964-79-9).
-
Reagents: Ethanol (excess), H₂SO₄ (cat).
-
Conditions: Reflux, 4-6 hours.
-
Mechanism: Fischer esterification. The electron-withdrawing nitro and sulfonyl groups make the carbonyl carbon highly electrophilic, facilitating the attack by ethanol.
Step 2: Selective Reduction Precursor: Ethyl 2-nitro-4-methylsulfonylbenzoate .
-
Reagents: H₂ (gas), Pd/C (10%) OR Fe powder / NH₄Cl (aq).
-
Conditions: Room temperature (Pd/C) or Reflux (Fe).
-
Critical Control: Avoid strong acid reduction (Sn/HCl) if ester hydrolysis is a concern. Catalytic hydrogenation is preferred for purity.
Visualization of Synthesis Logic
Figure 1: Stepwise synthesis from NMSBA preventing zwitterion formation.
Analytical Profiling & Identification
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: 244.28 m/z.
-
Fragmentation Pattern:
-
Loss of Ethyl group (-28 Da): ~216 m/z.
-
Loss of Ethoxy (-45 Da): ~199 m/z (Acylium ion).
-
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆
-
δ 1.30 ppm (t, 3H): Methyl protons of the ethyl ester (-CH₂CH ₃).
-
δ 3.15 ppm (s, 3H): Methyl protons of the sulfone (-SO₂CH ₃).
-
δ 4.30 ppm (q, 2H): Methylene protons of the ethyl ester (-CH ₂CH₃).
-
δ 6.50-7.00 ppm (br s, 2H): Amino protons (-NH ₂).
-
δ 7.10-7.90 ppm (m, 3H): Aromatic protons (Pattern: 1,2,4-substitution).
Applications in Drug & Agrochemical Development[3]
Herbicide Development (HPPD Inhibitors)
This compound is a structural analog to the metabolites of Mesotrione and Sulcotrione .
-
Mechanism: The 2-amino-4-methylsulfonyl benzoate core is often used as a scaffold to synthesize "tricetone" herbicides. The amino group allows for coupling with various acyl chlorides to fine-tune lipophilicity and uptake in plant cuticles.
-
Metabolic Tracking: In environmental fate studies, the ethyl ester is used as a reference standard to track the degradation of parent herbicides in soil, where esterases rapidly convert it to the free acid (AMBA).
Pharmaceutical Intermediates
The 4-methylsulfonyl benzoate moiety is a pharmacophore found in:
-
COX-2 Inhibitors: Sulfone groups are critical for selectivity in cyclooxygenase inhibition (e.g., Etoricoxib analogs).
-
Anti-arrhythmic Agents: Substituted benzamides derived from this ester show potential Class III anti-arrhythmic activity.
Safety & Handling (MSDS Highlights)
While specific toxicological data for the ethyl ester is limited, protocols should follow the rigorous standards for the free acid (AMBA) and related sulfones.
-
GHS Classification: Warning.[3]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the amine.
References
-
PubChem. (2025). 2-Amino-4-methylsulfonylbenzoic acid (AMBA) - Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Cheng, C., Wei, Z., & Ma, X. (2015).[4] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10). Retrieved from [Link]
-
Banik, B. K., et al. (2005). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses. Retrieved from [Link]
